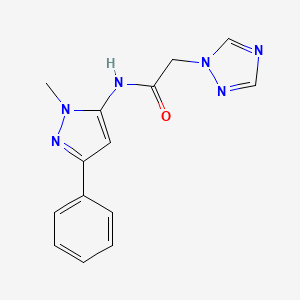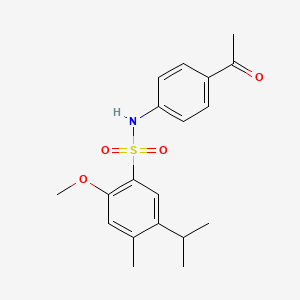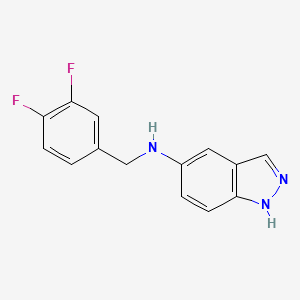
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide, also known as MPPTA, is a synthetic compound that has been studied for its potential use in scientific research. MPPTA is a member of the pyrazole and triazole family of compounds, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide is not yet fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been shown to inhibit the activity of certain enzymes and transcription factors, which play key roles in regulating cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects in various experimental models. For example, N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce the expression of genes involved in inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide in laboratory experiments is its relatively low toxicity, which allows for the use of higher concentrations than might be possible with other compounds. However, one limitation of N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide and related compounds. For example, further studies are needed to elucidate the exact mechanism of action of N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide and to determine its potential use in the treatment of various diseases. Additionally, the development of more efficient methods for synthesizing and purifying N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide could help to facilitate its use in laboratory experiments. Finally, the exploration of other pyrazole and triazole compounds with similar biological activities could lead to the discovery of new and more effective therapeutic agents.
Métodos De Síntesis
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of 1-methyl-3-phenylpyrazole-5-carbaldehyde with 1H-1,2,4-triazole-1-acetic acid in the presence of a suitable catalyst. The resulting product is then purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been studied for its potential use in a variety of scientific research applications, including as a tool for investigating the biochemical and physiological effects of pyrazole and triazole compounds. N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Propiedades
IUPAC Name |
N-(2-methyl-5-phenylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-19-13(17-14(21)8-20-10-15-9-16-20)7-12(18-19)11-5-3-2-4-6-11/h2-7,9-10H,8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTRIKUCGJBIDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)NC(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine](/img/structure/B5036074.png)
![6-(2,4-dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5036082.png)

![1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5036095.png)

![2-{[3-(2,4-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B5036103.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5036105.png)
![2-{[2-(4-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5036106.png)
![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5036115.png)

![N-{2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}cyclohexanamine dihydrochloride](/img/structure/B5036126.png)
![cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B5036142.png)
![(1-benzofuran-2-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5036162.png)
